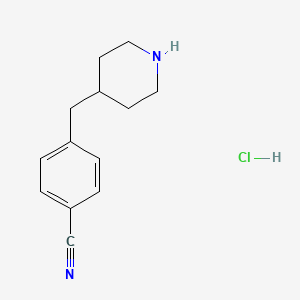

4-(4-Cyanobenzyl)piperidine hydrochloride

Description

Historical Context of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine scaffold, a six-membered heterocyclic ring containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry. nih.gov Its journey in science began in 1850 when it was first isolated from piperine (B192125), the compound responsible for the pungency of black pepper. google.com This natural origin foreshadowed the immense significance the piperidine ring would come to hold.

Significance of the 4-(4-Cyanobenzyl)piperidine Hydrochloride Moiety in Pharmaceutical Research

The specific structure of this compound combines three key components, each contributing to its utility in pharmaceutical research.

The Piperidine Ring: As a foundational scaffold, the piperidine ring provides a three-dimensional structure that is well-tolerated by biological systems. Its saturated, sp³-rich nature often leads to improved solubility and metabolic stability compared to flat, aromatic systems. The nitrogen atom in the ring is basic and can be protonated, which is crucial for forming interactions with biological targets and for creating water-soluble salts like the hydrochloride. enamine.netijnrd.org

The 4-Cyanobenzyl Group: This substituent is composed of a benzyl (B1604629) ring and a nitrile (cyano) group. The benzyl portion adds a degree of lipophilicity, which can facilitate passage through cell membranes and promote binding to hydrophobic pockets in target proteins. The nitrile group is particularly significant in modern drug design. It is a small, polar group that is a strong hydrogen bond acceptor. google.com This feature allows it to act as a bioisostere, mimicking other functional groups like hydroxyls or carboxyls, and forming key interactions with target enzymes or receptors. google.com Furthermore, the nitrile group is generally robust and metabolically stable, resisting enzymatic degradation in the body, which can lead to an improved pharmacokinetic profile for a drug candidate. nih.gov

The Hydrochloride Salt: The inclusion of hydrochloride (HCl) converts the basic piperidine nitrogen into a more stable and water-soluble salt. chemimpex.com This is a common strategy in pharmaceutical development to improve a compound's handling, formulation, and bioavailability. chemimpex.comechemi.com

The 4-position substitution on the piperidine ring is a common feature in many biologically active molecules, directing the benzyl group to a specific vector in space that can be optimized for target engagement. This precise arrangement makes the 4-(4-Cyanobenzyl)piperidine moiety a valuable synthon for creating libraries of compounds for screening against various diseases.

Overview of Current Research Landscape Pertaining to this compound

Current research involving this compound primarily positions it as a key intermediate and structural motif in the discovery of new therapeutic agents. While it is not typically an end-drug itself, its core structure is integral to the activity of various classes of investigational compounds.

A closely related analog, 4-(4-Chlorobenzyl)piperidine hydrochloride, is highlighted as a versatile building block in the synthesis of analgesics and neuroprotective drugs. chemimpex.com This suggests that the cyanobenzyl variant is explored for similar purposes, with the cyano group offering different electronic and hydrogen-bonding properties compared to the chloro group.

The broader 4-benzylpiperidine (B145979) and 4-cyanopiperidine (B19701) scaffolds, which are the core components of the title compound, feature prominently in several areas of active research. For instance, derivatives of 4-benzylpiperidine have been investigated as potent inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cancer cell survival pathways. nih.gov Similarly, the 1-benzyl-4-substituted piperidine framework is the basis for potent acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. nih.gov The 4-cyanopiperidine scaffold is explicitly described as an important intermediate for producing pharmaceutically active ingredients, including CCR5 antagonists for HIV therapy and inhibitors of neurotransmitter transporters. google.comnih.gov

The use of this compound as a building block allows researchers to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target.

Interactive Data Table: Research Applications of Core Scaffolds

This table summarizes key research areas where the structural motifs present in this compound are actively being investigated.

| Scaffold | Therapeutic Area | Target / Application | Representative Research Finding |

| 4-Benzylpiperidine | Oncology | Protein Kinase B (PKB/Akt) Inhibitor | Development of nanomolar inhibitors with high selectivity over related kinases. nih.gov |

| 4-Benzylpiperidine | Neuroscience | Acetylcholinesterase (AChE) Inhibitor | Basis for potent and long-acting AChE inhibitors for Alzheimer's disease. nih.gov |

| 4-Cyanopiperidine | Virology (Anti-HIV) | CCR5 Receptor Antagonist | Used as a reactant for the synthesis of substituted piperidines that inhibit HIV-1 entry. nih.gov |

| 4-Cyanopiperidine | Neuroscience | Neurotransmitter Transporter Inhibitor | Synthesis of potential imaging probes and inhibitors for dopamine (B1211576) transporters. |

| 4-Substituted Piperidines | Analgesia / Inflammation | Opioid Receptors / Various | Serves as an intermediate for novel analgesics and anti-inflammatory drugs. chemimpex.com |

Interactive Data Table: Compound Properties

This table outlines the key identifiers and properties of the title compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(piperidin-4-ylmethyl)benzonitrile hydrochloride; Benzonitrile, 4-(4-piperidinylmethyl)-, monohydrochloride |

| CAS Number | 333987-04-5 echemi.com |

| Molecular Formula | C₁₃H₁₇ClN₂ echemi.com |

| Molecular Weight | 236.74 g/mol |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c14-10-13-3-1-11(2-4-13)9-12-5-7-15-8-6-12;/h1-4,12,15H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVVADSLOPUQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469933 | |

| Record name | 4-(4-Cyanobenzyl)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333987-04-5 | |

| Record name | 4-(4-Cyanobenzyl)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(4-Cyanobenzyl)piperidine Hydrochloride

The synthesis of 4-substituted piperidines is a cornerstone of medicinal chemistry, with numerous methods developed to access these valuable scaffolds. kcl.ac.uk While the direct synthesis of this compound can be achieved through several pathways, it is important to distinguish its synthesis from that of the simpler, yet related, compound, 4-cyanopiperidine (B19701).

Dehydration of Piperidine-4-carboxamide (Isonipecotamide) Precursors

A well-documented route in piperidine (B6355638) chemistry is the formation of a nitrile group via the dehydration of a primary amide. nih.gov This method is particularly relevant for the synthesis of 4-cyanopiperidine , a compound where a cyano group is directly attached to the C-4 position of the piperidine ring. The starting material for this transformation is Piperidine-4-carboxamide, also known as Isonipecotamide (B28982).

This reaction does not directly yield 4-(4-Cyanobenzyl)piperidine, as the cyanobenzyl moiety is absent. However, the resulting 4-cyanopiperidine can be a versatile intermediate for various other derivatives. The dehydration is typically accomplished using potent dehydrating agents that convert the amide's carbonyl oxygen into a good leaving group, facilitating the formation of the carbon-nitrogen triple bond. organic-chemistry.org

Utility of Thionyl Chloride and Formamide (B127407) in Dehydration Reactions

Among the various dehydrating agents, thionyl chloride (SOCl₂) is frequently employed for the conversion of primary amides to nitriles. researchgate.netwikipedia.org The reaction of Isonipecotamide with thionyl chloride is a known method for producing 4-cyanopiperidine. kcl.ac.uk In some procedures, the reaction is carried out in the presence of a formamide, such as dibutylformamide, which can influence the reaction's efficiency and yield. For example, a process has been described where Isonipecotamide is suspended in a solvent like n-propyl acetate (B1210297), treated with dibutylformamide, and then thionyl chloride is added to initiate the dehydration, ultimately affording 4-cyanopiperidine hydrochloride in high yield and purity after filtration and washing. kcl.ac.uk

The general mechanism involves the amide oxygen attacking the electrophilic sulfur atom of thionyl chloride. organic-chemistry.org Subsequent steps involve proton transfers and elimination of sulfur dioxide and chloride ions to generate the final nitrile product. nih.govorganic-chemistry.org

| Reagent System | Precursor | Product | Notes |

| Thionyl Chloride / Dibutylformamide | Isonipecotamide | 4-Cyanopiperidine Hydrochloride | High yield and purity can be achieved, with the product precipitating from the reaction mixture. kcl.ac.uk |

| Phosphorus Oxychloride (POCl₃) | Isonipecotamide | 4-Cyanopiperidine Hydrochloride | An alternative method, though it may require more laborious workup procedures. kcl.ac.uk |

Preparation from 4-(4-Cyanobenzyl)-4-hydroxypiperidine-1-carboxylate

A synthetic route that begins with the complete carbon skeleton of the target molecule is the chemical modification of a precursor like tert-butyl 4-(4-cyanobenzyl)-4-hydroxypiperidine-1-carboxylate. This starting material contains the piperidine ring, the C4-cyanobenzyl group, a hydroxyl group at C4, and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen.

The synthesis from this precursor would require two main transformations:

Reductive Dehydroxylation : The tertiary benzylic alcohol at the C-4 position must be removed. This can be achieved through various methods, such as ionic hydrogenation (e.g., using triethylsilane and a strong acid like trifluoroacetic acid) or by converting the alcohol to a better leaving group (like a tosylate or halide) followed by reduction.

Deprotection and Salt Formation : The Boc protecting group on the piperidine nitrogen needs to be removed. This is typically accomplished under acidic conditions, for instance, by using hydrochloric acid in a solvent like 1,4-dioxane (B91453) or isopropanol. incb.org This step simultaneously removes the Boc group and forms the desired hydrochloride salt.

Alkylation-Based Synthetic Approaches

The most direct and logical syntheses of 4-(4-Cyanobenzyl)piperidine involve forming the key carbon-carbon bond at the C-4 position of a piperidine precursor. These alkylation strategies commonly start with an N-protected 4-piperidone (B1582916). incb.orgunipa.itchemicalbook.com

A prevalent and effective method is a two-step sequence involving a Wittig reaction followed by catalytic hydrogenation:

Wittig Reaction : An N-protected 4-piperidone (e.g., N-Boc-4-piperidone) is reacted with a phosphonium (B103445) ylide generated from 4-cyanobenzyltriphenylphosphonium (B8408208) bromide. This reaction creates an exocyclic double bond, yielding N-Boc-4-(4-cyanobenzylidene)piperidine.

Reduction : The resulting alkene is then subjected to catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to reduce the double bond. This step stereoselectively forms the desired C-C single bond, affording N-Boc-4-(4-cyanobenzyl)piperidine.

Deprotection : Finally, the Boc group is removed with acid to yield 4-(4-Cyanobenzyl)piperidine, which is isolated as the hydrochloride salt.

An alternative, more modern C-C bond-forming strategy is the Suzuki coupling reaction. researchgate.net This protocol can be used to construct 4-benzyl piperidines by coupling an organoborane derived from a piperidine precursor with an aryl halide. researchgate.net For instance, N-Boc-4-methylenepiperidine can be hydroborated and then coupled with 4-bromobenzonitrile (B114466) in the presence of a palladium catalyst to form the desired product. researchgate.net

It is crucial to distinguish these C-alkylation methods from N-alkylation, where the substituent is attached to the piperidine nitrogen. For example, the reaction of piperidine with 4-cyanobenzyl bromide yields the isomer 1 -(4-Cyanobenzyl)piperidine, a structurally different compound.

Advanced Synthetic Strategies and Optimization

To access specific isomers or analogues with desired biological activities, more advanced and optimized synthetic methods are required.

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of 4-(4-Cyanobenzyl)piperidine, where stereocenters are introduced in a controlled manner, represents a significant challenge. If the piperidine ring itself contains other substituents, the reactions described above can lead to mixtures of diastereomers.

Stereoselectivity can be introduced during the reduction of the 4-(4-cyanobenzylidene)piperidine intermediate. While standard catalytic hydrogenation often proceeds with high stereoselectivity depending on the substrate and catalyst, the use of chiral catalysts or reagents can, in principle, afford enantiomerically enriched products. This approach is a cornerstone of modern asymmetric synthesis.

Furthermore, advanced strategies for piperidine synthesis often involve building the ring from chiral precursors in a modular fashion. For example, gold-catalyzed cyclization of chiral N-homopropargyl amides has been shown to produce substituted piperidin-4-ols with excellent diastereoselectivity. While not applied directly to the title compound, such methods demonstrate the potential for constructing complex chiral piperidine cores that could be further elaborated into specific chiral analogues of 4-(4-Cyanobenzyl)piperidine.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. unibo.itejcmpr.com

Research into the synthesis of related structures, such as 1-(4-cyanobenzyl)piperidine, has demonstrated the feasibility of applying green chemistry approaches. One notable method involves the reaction of a halide with a formamide in the presence of potassium hydroxide (B78521) in water at a mild temperature of 50°C. chemicalbook.com This procedure highlights the use of water as a benign solvent, which is a cornerstone of green chemistry, replacing volatile and often toxic organic solvents. ejcmpr.comchemicalbook.com

Key green chemistry considerations applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Prioritizing water or other environmentally benign solvents over hazardous organic solvents. ejcmpr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. unibo.it

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. A scalable and environmentally friendly synthesis for 2- and 4-substituted benzylpiperidines utilizes a Pd/C catalyst for deoxygenation and ring saturation, showcasing an effective catalytic method. researchgate.net

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale industrial production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. nih.gov Continuous-flow synthesis has emerged as a powerful technology for improving synthetic efficiency, safety, and scalability. nih.govnih.gov

The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This control leads to higher yields, improved purity, and better reproducibility. Key benefits include:

Enhanced Safety: Small reaction volumes within the flow reactor minimize the risks associated with handling highly reactive or hazardous intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, preventing runaway reactions and the formation of byproducts.

A hypothetical continuous process for this compound could involve pumping a stream of 4-cyanobenzaldehyde (B52832) and piperidine through a heated reactor column packed with a hydrogenation catalyst under a hydrogen atmosphere to form 4-(4-Cyanobenzyl)piperidine. This product stream could then be mixed with a stream of hydrochloric acid in a subsequent module to precipitate the hydrochloride salt, which is then collected. Such a setup would allow for high throughput and consistent product quality, essential for scalable manufacturing. nih.gov

Derivatization Reactions and Functional Group Transformations

The 4-(4-Cyanobenzyl)piperidine scaffold is a versatile building block that allows for extensive chemical modification at several key positions. These derivatization reactions are crucial for exploring the structure-activity relationships of new chemical entities in drug discovery programs. The primary sites for functionalization are the piperidine nitrogen, the cyanobenzyl aromatic ring, and the cyano group itself.

N-Substitutions on the Piperidine Ring

The secondary amine of the piperidine ring is a highly reactive site for introducing a wide variety of substituents. N-alkylation and N-acylation are the most common transformations.

N-Alkylation: This is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netchemicalforums.com To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net Another powerful method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: Acyl groups are readily introduced by reacting the piperidine with acyl chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. A variety of N-acyl derivatives, including benzoyl, adamantanoyl, and cyclohexanoyl groups, have been synthesized using this approach. nih.gov

| Reagent Class | Example Reagent | Conditions | Product Type |

| Alkyl Halide | Benzyl (B1604629) bromide | K₂CO₃, Acetonitrile | N-Benzyl derivative |

| Aldehyde | Cyclohexanecarboxaldehyde | NaBH(OAc)₃, CH₂Cl₂ | N-Cyclohexylmethyl derivative |

| Acyl Chloride | Diphenylacetyl chloride | Triethylamine, CH₂Cl₂ | N-Diphenylacetyl derivative |

| Anhydride | Acetic anhydride | Pyridine (B92270) | N-Acetyl derivative |

Modifications of the Cyanobenzyl Moiety

The cyanobenzyl portion of the molecule offers two main sites for modification: the cyano group and the benzylic C-H bonds.

Transformations of the Cyano Group: The nitrile functional group is a versatile precursor to other important functionalities.

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield either a carboxylic acid (4-(4-carboxymethylbenzyl)piperidine) or a carboxamide (4-(4-carbamoylmethylbenzyl)piperidine), depending on the reaction conditions.

Reduction: The nitrile can be reduced to a primary amine (4-(4-(aminomethyl)benzyl)piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.

Benzylic Functionalization: While less common, the benzylic protons can potentially undergo radical-mediated halogenation or oxidation under specific conditions to introduce further functionality.

Halogenation and Other Aromatic Substitutions

The aromatic ring of the cyanobenzyl group can be functionalized through electrophilic aromatic substitution reactions. Halogenation is a fundamental transformation used to prepare intermediates for cross-coupling reactions. tcichemicals.com

The cyano group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions, such as bromination or nitration, will preferentially occur at the positions meta to the cyano group (i.e., positions 3 and 5 of the phenyl ring). For example, reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield 4-((3-bromo-4-cyanobenzyl)piperidine). Copper-catalyzed methods have also been developed for the halogenation of arene C-H bonds, offering alternative pathways. beilstein-journals.org

Nucleophilic aromatic substitution on the cyanobenzyl ring is generally difficult unless an additional activating group or a suitable leaving group is present on the ring. nih.govresearchgate.net

Introduction of Complex Side Chains

The introduction of more complex molecular fragments is often achieved through multi-step sequences that utilize the primary derivatives described above.

Amide Coupling: The carboxylic acid derivative obtained from nitrile hydrolysis serves as a key handle for building complexity. It can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives.

Suzuki and other Cross-Coupling Reactions: A halogenated derivative, such as 4-((3-bromo-4-cyanobenzyl)piperidine), is an ideal substrate for palladium-catalyzed cross-coupling reactions. organic-chemistry.org A Suzuki coupling with an arylboronic acid would introduce a new aryl or heteroaryl group at the 3-position of the phenyl ring, creating a biaryl structure.

Functionalization of the Piperidine Ring: Beyond N-substitution, modern C-H functionalization methods can introduce substituents directly onto the piperidine ring's carbon skeleton. Dirhodium catalysts have been used to achieve site-selective C-H insertion reactions on N-protected piperidines, allowing for the introduction of arylacetate groups at the C2, C3, or C4 positions. nih.gov

| Starting Derivative | Reaction Type | Reagents | Resulting Structure |

| 4-(4-carboxymethylbenzyl)piperidine | Amide Coupling | R-NH₂, HATU, DIPEA | Complex amide derivative |

| 4-((3-bromo-4-cyanobenzyl)piperidine) | Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Base | Biaryl derivative |

| N-Boc-4-(4-cyanobenzyl)piperidine | C-H Functionalization | Aryldiazoacetate, Rh₂(OAc)₄ | Piperidine ring substitution |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-(4-Cyanobenzyl)piperidine hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can piece together the carbon-hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the cyanobenzyl group and the aliphatic protons of the piperidine (B6355638) ring.

The hydrochloride form means the piperidine nitrogen is protonated, creating an N-H bond whose proton signal may be broadened by solvent exchange. The protons on the carbons adjacent to the protonated nitrogen (C2-H and C6-H) are expected to appear at a downfield chemical shift compared to the free base due to the electron-withdrawing effect of the positive charge.

Expected ¹H NMR Signal Assignments for this compound

| Protons | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (phenyl ring) | 7.40 - 7.80 | Doublet, Doublet | 4H |

| Benzylic (-CH₂-) | 2.60 - 2.80 | Doublet | 2H |

| Piperidine (axial, C2/C6) | 3.30 - 3.50 | Multiplet | 2H |

| Piperidine (equatorial, C2/C6) | 2.90 - 3.10 | Multiplet | 2H |

| Piperidine (C4-H) | 1.80 - 2.00 | Multiplet | 1H |

| Piperidine (axial, C3/C5) | 1.90 - 2.10 | Multiplet | 2H |

| Piperidine (equatorial, C3/C5) | 1.50 - 1.70 | Multiplet | 2H |

Note: Expected shifts are based on typical values for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for a complete carbon count.

For this compound, one would expect to observe signals for the quaternary carbons of the cyanophenyl group (the one attached to the cyano group and the one attached to the benzyl (B1604629) group), the aromatic CH carbons, the nitrile carbon, the benzylic carbon, and the three distinct carbons of the piperidine ring (C2/C6, C3/C5, and C4).

Expected ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Expected Chemical Shift (ppm) Range |

|---|---|

| Nitrile (-C≡N) | 118 - 120 |

| Aromatic C-CN | 110 - 115 |

| Aromatic CH | 129 - 133 |

| Aromatic C-CH₂ | 145 - 148 |

| Benzylic (-CH₂-) | 42 - 45 |

| Piperidine (C2/C6) | 45 - 48 |

| Piperidine (C4) | 35 - 38 |

Note: Expected shifts are based on typical values for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, HETCOR, ¹⁵N NMR) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbon atoms they are attached to. mdpi.com For instance, it would definitively link the benzylic proton signals to the benzylic carbon signal and each piperidine proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations (typically over two or three bonds) between protons and carbons. It is instrumental in piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the benzylic protons to the C4 carbon of the piperidine ring and to the aromatic carbons (C-CH₂ and adjacent CH carbons).

Correlations from the piperidine C2/C6 protons to the C4 carbon.

Correlations from the aromatic protons to the nitrile carbon and the benzylic carbon, confirming the substitution pattern of the benzene (B151609) ring.

¹⁵N NMR: Although less common, ¹⁵N NMR can provide information on the nitrogen environments. An HMBC experiment optimized for ¹H-¹⁵N coupling could show correlations from the piperidine protons to the piperidinium (B107235) nitrogen and from the aromatic protons to the nitrile nitrogen, confirming their respective locations.

Solid-State NMR for Crystalline Forms and Polymorphism

For a crystalline solid like this compound, solid-state NMR (ssNMR) is a valuable tool for studying its structure and properties in the solid phase. Unlike solution NMR, ssNMR provides information about the molecule's conformation and packing in the crystal lattice.

Crucially, ssNMR can detect polymorphism, which is the existence of multiple crystalline forms of the same compound. Different polymorphs can have different physical properties, and their identification is critical in pharmaceutical contexts. Techniques like ³⁵Cl ssNMR have been shown to be particularly effective for the structural fingerprinting of hydrochloride salts of active pharmaceutical ingredients, as the chloride ion's NMR parameters are highly sensitive to its local hydrogen-bonding environment. This allows for the clear identification of the solid phase of the API, even within a formulated dosage form, and can distinguish between different polymorphic forms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Band Assignments and Functional Group Identification

The IR and Raman spectra of this compound would display characteristic absorption bands that serve as fingerprints for its key functional groups.

Nitrile Group (-C≡N): A sharp, intense absorption band corresponding to the C≡N stretching vibration is expected in the IR and Raman spectra, typically in the region of 2220-2240 cm⁻¹. The presence of this band is a clear indicator of the nitrile functionality.

Aromatic Ring: The para-substituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern.

Piperidinium Ion: The presence of the protonated piperidine ring (piperidinium) is confirmed by several vibrational modes. The N-H stretching vibration of the secondary ammonium (B1175870) ion gives a broad band in the IR spectrum, typically in the 2700-3200 cm⁻¹ range. The aliphatic C-H stretching vibrations of the piperidine ring's methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region.

Expected Characteristic Vibrational Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2220 - 2240 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Piperidinium | N-H stretch | 2700 - 3200 (broad) |

These vibrational spectroscopy techniques, in conjunction with NMR, provide a comprehensive and unambiguous structural confirmation of this compound.

Analysis of Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonds and other non-covalent interactions are critical in defining the solid-state architecture of molecular salts like this compound. In its crystalline form, the compound consists of a protonated piperidinium cation and a chloride anion. The primary and most significant hydrogen bond is expected to be the N⁺-H···Cl⁻ interaction. The protonated secondary amine of the piperidine ring acts as a strong hydrogen bond donor, interacting with the chloride anion, which is a strong hydrogen bond acceptor.

Table 1: Expected Hydrogen Bonds and Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Expected Nature |

| Charge-Assisted Hydrogen Bond | N⁺-H (Piperidinium) | Cl⁻ (Chloride) | Strong, Primary |

| Hydrogen Bond | C-H (Aliphatic/Aromatic) | N (Nitrile) | Weak |

| π-Interaction | C-H (Aliphatic/Aromatic) | Cyanophenyl Ring | Weak |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules, producing intact gas-phase ions with minimal fragmentation. vegpharm.com For this compound, analysis in positive ion mode ESI-MS would involve dissolving the sample in a suitable solvent like aqueous methanol. The ESI process would generate the protonated molecular ion, corresponding to the cationic part of the salt, [C₁₃H₁₆N₂ + H]⁺. The chloride ion is not typically observed in positive mode. The expected mass-to-charge ratio (m/z) for the parent ion would correspond to the exact mass of the free base form of the molecule. The molecular weight of the free base (C₁₃H₁₆N₂) is approximately 200.28 g/mol . Therefore, the primary ion observed in the ESI-MS spectrum would be at an m/z value corresponding to this mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to deduce structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govscielo.br For this compound, the precursor ion selected would be the protonated molecule [M+H]⁺ at m/z ≈ 200.3. Collision-induced dissociation (CID) would likely initiate fragmentation pathways characteristic of piperidine derivatives. nih.govnist.gov

A primary fragmentation route would involve the cleavage of the C-C bond between the piperidine ring and the benzyl methylene bridge. This would lead to the formation of a stable benzyl-type cation. Another expected pathway is the cleavage within the piperidine ring itself, a common fragmentation pattern for piperidine alkaloids. scielo.brnist.gov This can occur via a retro-Diels-Alder (RDA) type reaction or through sequential loss of small neutral molecules.

Table 2: Plausible MS/MS Fragmentation Pathways for the [M+H]⁺ Ion of 4-(4-Cyanobenzyl)piperidine

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (approx.) |

| 201.14 | [C₈H₆N]⁺ (cyanobenzyl cation) | C₅H₁₁N (piperidine moiety) | 116.05 |

| 201.14 | [C₁₃H₁₅N₂]⁺ (loss of H₂) | H₂ | 199.12 |

| 201.14 | [C₆H₁₂N]⁺ (piperidine ring fragment) | C₇H₅N (benzonitrile) | 98.10 |

Note: The m/z values are theoretical and based on the expected fragmentation of the free base C₁₃H₁₆N₂.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). organic-chemistry.org This precision allows for the unambiguous determination of a compound's elemental formula. For 4-(4-Cyanobenzyl)piperidine (free base, C₁₃H₁₆N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 201.1386. An HRMS measurement confirming an experimental m/z value extremely close to this theoretical value would provide strong evidence for the compound's identity and elemental composition, distinguishing it from other species with the same nominal mass.

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. ed.ac.uk This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its packing arrangement in the crystal lattice. govinfo.gov

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with monochromatic X-rays, and the resulting diffraction pattern would be collected and analyzed. While a published crystal structure for this compound was not found in the searched literature, a hypothetical analysis would yield the key crystallographic parameters listed in the table below. The data would confirm the chair conformation typical for piperidine rings, the precise geometry of the cyanobenzyl group, and the exact nature and geometry of the hydrogen bonding network involving the piperidinium cation and the chloride anion. nih.govtcichemicals.com

Table 3: Hypothetical Crystallographic Data from Single-Crystal XRD Analysis

| Parameter | Description | Expected Value |

| Crystal System | The symmetry system of the unit cell. | Not Reported |

| Space Group | The symmetry group of the crystal. | Not Reported |

| a, b, c (Å) | Unit cell dimensions. | Not Reported |

| α, β, γ (°) | Unit cell angles. | Not Reported |

| V (ų) | Volume of the unit cell. | Not Reported |

| Z | Number of molecules per unit cell. | Not Reported |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Not Reported |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating this compound from impurities, which may include starting materials, by-products, or degradation products. Both liquid and gas chromatography are employed for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

A validated HPLC method for a structurally similar compound, 4-methanesulfonyl-piperidine hydrochloride, which lacks a UV chromophore, utilized a charged aerosol detector (CAD). researchgate.netepa.gov However, the presence of the cyanobenzyl group in this compound provides a strong UV chromophore, making UV detection a straightforward and sensitive option.

A typical RP-HPLC method for a piperidine derivative involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. For basic compounds like piperidines, an acidic modifier such as formic acid, trifluoroacetic acid, or phosphoric acid is often added to the mobile phase to improve peak shape and resolution by ensuring the analyte is in its protonated form. nih.gov

In a study determining piperidine content, pre-column derivatization with 4-toluenesulfonyl chloride was used to enhance detectability and chromatographic performance. nih.gov While not always necessary for a UV-active compound like this compound, derivatization can be a useful strategy for related impurities that may lack a chromophore.

Table 2: Example HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition 1 (for Piperidine Analysis) nih.gov | Condition 2 (for 4-Methanesulfonyl-piperidine) researchgate.netepa.gov |

| Column | Inertsil C18 (250 x 4.6 mm) | Atlantis C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v) | 0.1% Heptafluorobutyric acid in Water-Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV | Charged Aerosol Detection (CAD) |

| Temperature | 30°C | 40°C |

These methods for related piperidine compounds illustrate common approaches for HPLC analysis.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) can be used to assess the purity of this compound, particularly for volatile or semi-volatile impurities. However, the analysis of piperidine and its derivatives by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and column adsorption. google.com

As a hydrochloride salt, the compound itself is non-volatile and requires either derivatization or a pyrolysis step to be analyzed by GC. A more common application of GC is the determination of residual solvents or volatile impurities in the bulk drug substance. Headspace GC (HS-GC) is a particularly useful technique for this purpose, as it introduces only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile active pharmaceutical ingredient (API).

A patent for measuring piperidine impurity in a sample describes a headspace GC method with a flame ionization detector (FID). google.com The method involves dissolving the sample in an alkaline solution to liberate the free base before heating in a sealed vial to drive the analyte into the headspace for injection. google.com Challenges in GC analysis of piperidines can sometimes be overcome by derivatization, for example with reagents like MBTFA (N-Methyl-bis(trifluoroacetamide)), to create a less polar and more volatile derivative.

Table 3: General GC Parameters for Piperidine Impurity Analysis

| Parameter | Typical Value/Condition | Reference |

| Sampling | Headspace | google.com |

| Column | DB-5, CP-Sil8CB-Amines, or similar | google.com |

| Carrier Gas | Nitrogen or Helium | google.com |

| Injector Temp. | 120-300 °C | google.com |

| Oven Temp. | Programmed, e.g., 40-200 °C | google.com |

| Detector | Flame Ionization Detector (FID) | google.com |

| Detector Temp. | 150-450 °C | google.com |

These parameters are generalized from a method for piperidine impurity and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is invaluable for the identification of impurities and degradation products, even at trace levels.

For the analysis of this compound, an LC-MS method would typically employ a reversed-phase column similar to those used in HPLC. The eluent from the LC is introduced into a mass spectrometer, most commonly using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Given the basic nature of the piperidine nitrogen, positive ion mode ESI ([M+H]+) is highly effective. nih.gov

A study on the metabolism of cyanoalkyl piperidine derivatives used LC-APCI-MS. nih.gov It was noted that a common metabolic pathway was oxidation, resulting in an M+16 ion. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is highly specific to the molecule's structure. For piperidine-containing compounds, fragmentation often involves cleavage of the piperidine ring or the bonds connecting substituents to it.

Table 4: Example LC-MS Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition 1 (Metabolism Study) nih.gov | Condition 2 (Pharmacokinetic Study) nih.gov |

| LC Column | Not specified | Reverse-phase C18 |

| Mobile Phase | Not specified | Methanol-water (pH 4.0) with 5mM ammonium acetate (B1210297) (gradient) |

| Ionization | APCI, Positive Ion Mode | ESI, Positive Ion Mode |

| MS Detection | Full Scan | Multiple Reaction Monitoring (MRM) |

| Key Finding | Major metabolites observed as M+16 ions. nih.gov | High sensitivity (LOQ of 0.2 ng/mL). nih.gov |

These examples with related compounds demonstrate the utility and typical configurations of LC-MS for analyzing piperidine derivatives.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. nih.govinpressco.com

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

DFT calculations would be employed to determine the optimized molecular geometry of 4-(4-Cyanobenzyl)piperidine hydrochloride. Using a functional such as B3LYP with a basis set like 6-31G(d,p) would allow for the precise calculation of bond lengths, bond angles, and dihedral angles of the molecule's most stable three-dimensional structure. inpressco.comresearchgate.net This foundational information is critical for understanding the molecule's shape and steric properties. For similar piperidine-containing compounds, DFT has been successfully used to achieve reliable geometric parameters. researchgate.netresearchgate.net

Conformational Analysis and Energy Minima Determination

The flexibility of the piperidine (B6355638) ring and the rotatable bond connecting the benzyl (B1604629) group necessitate a thorough conformational analysis. Computational methods can be used to explore the potential energy surface of the molecule to identify all stable conformers and determine their relative energies. bhu.ac.inepa.gov This analysis is crucial as the biological activity of a molecule is often dependent on its preferred conformation. For substituted piperidines, studies have shown that the presence and nature of substituents can significantly influence the equilibrium between different chair and boat conformations. bhu.ac.in

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can predict spectroscopic data with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for this compound would aid in the interpretation of experimental spectra. organicchemistrydata.orgpdx.edu While experimental NMR data for similar structures like 4-cyano-4-phenylpiperidine hydrochloride exists, theoretical predictions for the target compound would provide a deeper understanding of the electronic environment of each atom. chemicalbook.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netchemicalbook.com For this compound, an MEP map would visualize the negative potential around the cyano group and the positive potential near the protonated piperidine nitrogen, providing insights into its intermolecular interaction capabilities. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemicalbook.comlibretexts.org The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netresearchgate.netnih.gov An FMO analysis of this compound would help in understanding its reactivity profile.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its conformational flexibility, solvation, and interactions with its environment. arxiv.org Such simulations are particularly valuable for understanding how the molecule behaves in a biological context. nih.govsigmaaldrich.com

Conformational Dynamics of this compound and Derivatives

Studies on 4-substituted piperidines have shown that the conformational free energies are comparable to those of analogous cyclohexanes. nih.gov For substituents like a phenyl group, protonation of the piperidine nitrogen does not significantly alter the conformational energies. nih.gov However, for polar substituents, protonation can lead to a stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some cases, this can even reverse the conformational preference, making the axial form more favored. nih.gov Molecular mechanics calculations have been successful in predicting these conformational energies, highlighting the importance of electrostatic interactions in determining the conformational preferences of piperidinium (B107235) salts. nih.gov

Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these conformations, providing a view of the molecule's flexibility and the transitions between different conformational states. nih.gov While specific MD studies on this compound are not extensively documented in publicly available literature, research on similar piperidine derivatives provides a foundational understanding. For instance, MD simulations on other ligand-protein complexes reveal that the stability of the ligand within the binding pocket is crucial for its inhibitory action. nih.gov

Table 1: Conformational Preferences of 4-Substituted Piperidines

| Substituent (R) | Conformer Preference (Free Base) | Conformer Preference (Protonated) | Reference |

| Methyl | Equatorial | Equatorial | nih.gov |

| Phenyl | Equatorial | Equatorial | nih.gov |

| CO2Et | Equatorial | Equatorial | nih.gov |

| Br | Equatorial | Axial Favored | nih.gov |

| OH | Equatorial | Axial Favored | nih.gov |

| F | Equatorial | Axial Favored | nih.gov |

This table illustrates the general conformational behavior of 4-substituted piperidines and how protonation can influence the stability of axial versus equatorial conformers for polar substituents.

Ligand-Protein Interaction Dynamics

Understanding the dynamic nature of how this compound interacts with its protein targets is fundamental to explaining its mechanism of action. Ligand-protein interaction dynamics go beyond a static picture, exploring the movements and energetic changes that occur as the ligand binds to and modulates the function of a protein. nih.govnih.gov

MD simulations are a powerful tool for studying these dynamic interactions. nih.gov By simulating the protein-ligand complex over time, researchers can observe the stability of the binding pose, the role of specific amino acid residues in maintaining the interaction, and the influence of solvent molecules. nih.gov For instance, in studies of other enzyme inhibitors, MD simulations have shown how a ligand can induce conformational changes in the protein, leading to either activation or inhibition. nih.gov

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in assessing the binding modes and affinities of compounds like this compound with various biological targets.

Assessment of Binding Modes and Affinities with Biological Targets

Molecular docking studies on piperidine derivatives have been conducted against a range of biological targets. For example, a structurally related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was investigated as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov Docking studies revealed that this compound could fit into the active site of the protease, forming interactions that could potentially inhibit its function. nih.gov

In the context of this compound, docking studies would aim to identify key interactions. The protonated piperidine nitrogen is expected to form a crucial salt bridge or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding site. The cyanobenzyl moiety can engage in various interactions, including hydrophobic and π-π stacking interactions, with the surrounding amino acids. The cyano group itself can act as a hydrogen bond acceptor.

Table 2: Representative Binding Affinities of Piperidine Derivatives with Various Targets

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | EGFR | - | nih.gov |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | - | nih.gov |

| Piperine (B192125) analogs | Survivin | - | nih.gov |

This table provides examples of binding affinities predicted for various piperidine derivatives against different protein targets, illustrating the utility of molecular docking in drug discovery. Specific values for this compound are not publicly available.

Virtual Screening for Novel Target Interactions

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov The 4-(4-cyanobenzyl)piperidine scaffold can be used as a query in virtual screening campaigns to identify new compounds with potential biological activity.

By screening large compound databases, researchers can identify molecules with similar structural features or predicted binding modes to known active compounds. nih.gov This approach has been successfully used to identify novel inhibitors for a variety of targets. For instance, virtual screening of piperine analogs led to the identification of potential inhibitors of the anti-apoptotic protein survivin. nih.gov While specific virtual screening studies centered on this compound are not widely reported, the principles of this technique are broadly applicable to discovering new therapeutic applications for this chemical scaffold.

Predictive ADME/Tox Modeling for Drug-Likeness

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) modeling is a critical step in the early stages of drug discovery. nih.govnih.gov These in silico methods assess the "drug-likeness" of a compound, helping to predict its pharmacokinetic and safety profiles before costly and time-consuming experimental studies are undertaken.

For a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, in silico ADMET studies were performed. nih.gov These studies predicted various physicochemical and pharmacokinetic properties, such as solubility, lipophilicity, and potential for metabolism by cytochrome P450 enzymes. nih.gov Such predictions are vital for optimizing lead compounds to improve their bioavailability and reduce potential toxicity.

Table 3: Predicted ADMET Properties for a Structurally Similar Piperidine Derivative

| Property | Predicted Value | Method | Reference |

| Molecular Weight | - | Computational | nih.gov |

| LogP | - | Computational | nih.gov |

| Hydrogen Bond Donors | - | Computational | nih.gov |

| Hydrogen Bond Acceptors | - | Computational | nih.gov |

| Toxicity Prediction | - | Computational | nih.gov |

This table presents a template for the types of data generated from in silico ADMET predictions for a compound structurally similar to this compound. Specific values for the title compound would require a dedicated computational study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Numerous QSAR studies have been conducted on various series of piperidine derivatives. For example, QSAR models have been developed for piperidine-based CCR5 antagonists as anti-HIV-1 agents. nih.gov These models identified key pharmacophoric features, such as hydrogen bond acceptors and hydrophobic groups, that are crucial for high-affinity binding. nih.gov Another study on furan-pyrazole piperidine derivatives developed QSAR models for their inhibitory activity against Akt1 and cancer cell lines, using 3D and 2D autocorrelation descriptors. nih.gov

While a specific QSAR model for this compound has not been detailed in the available literature, the principles of QSAR can be applied to a series of its analogs to elucidate the structure-activity relationships. By systematically modifying the structure, for instance, by altering the substitution pattern on the phenyl ring or the piperidine nitrogen, and measuring the corresponding biological activity, a predictive QSAR model could be constructed. This model would be invaluable for designing new derivatives with enhanced potency and selectivity.

Development of Predictive Models for Biological Activity

Predictive models, such as QSAR, are developed by correlating the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. These models are valuable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. For a predictive model to be developed for this compound, a dataset of structurally related compounds with corresponding biological activity data would be required. A thorough review of existing research indicates that no such study has been published.

Identification of Key Structural Features for Desired Potency

Molecular modeling techniques like pharmacophore analysis and molecular docking are instrumental in identifying the critical structural motifs of a molecule that are responsible for its biological effect. A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for binding to a specific biological target. Molecular docking simulates the interaction of a molecule within the binding site of a target protein, providing insights into the binding mode and the key intermolecular interactions.

Without published studies that have included this compound in such analyses, it is not possible to detail the key structural features that have been identified for its desired potency through computational methods.

Biological and Pharmacological Investigations

Target Identification and Mechanism of Action Elucidation

The chemical compound 4-(4-Cyanobenzyl)piperidine hydrochloride has been subject to various biological and pharmacological investigations to determine its potential therapeutic applications. These studies have primarily focused on its interactions with specific protein targets, including G-protein coupled receptors (GPCRs) and enzymes, to elucidate its mechanism of action at the molecular level.

Interactions with G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play crucial roles in cellular signaling and are prominent drug targets. Research has explored the activity of this compound and related piperidine (B6355638) derivatives against several GPCRs.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.orgnih.gov Antagonists of the H3 receptor are being investigated for their potential in treating neurological and cognitive disorders. wikipedia.org Studies on piperidine-containing compounds have demonstrated their potential as histamine H3 receptor antagonists. nih.govnih.gov

Research into a series of piperidine-containing carbamate (B1207046) derivatives revealed moderate antagonist affinities at the guinea-pig histamine H3 receptors, with pA2 values ranging from 6.11 to 6.76. nih.gov This indicates that the piperidine moiety is a key structural feature for interaction with the H3 receptor. nih.govnih.gov While specific data for this compound is not detailed in these particular studies, the findings support the potential for piperidine derivatives to exhibit H3 receptor antagonism. The dual H3 and sigma-1 receptor activity of some piperidine-based compounds has also been noted as a promising area for the development of novel therapeutics. nih.gov

| Compound Class | Target | Activity | pA2 Value Range |

| Piperidine-containing carbamates | Histamine H3 Receptor | Antagonist | 6.11-6.76 |

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological disorders and pain. nih.govchemrxiv.org Several studies have identified piperidine derivatives as potent modulators of the sigma-1 receptor. nih.govchemrxiv.orgnih.gov

The piperidine scaffold has been identified as a key component for high affinity at the sigma-1 receptor. nih.gov For instance, certain 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have shown high selectivity for sigma-1 receptors. nih.gov Molecular modeling studies suggest that hydrophobic interactions are a key driver for sigma-1 receptor binding. nih.gov Research on a piperidine scaffold originally aimed at dopamine (B1211576) D4 receptors led to the discovery of potent sigma-1 modulators, highlighting the divergence in structure-activity relationships between these two receptors. chemrxiv.org This body of work underscores the potential of the piperidine core, present in this compound, to interact with the sigma-1 receptor.

| Compound Series | Target | Key Finding |

| 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines | Sigma-1 Receptor | High selectivity for sigma-1 receptors driven by hydrophobic interactions. nih.gov |

| 3- and 4-hydroxypiperidine (B117109) derivatives | Sigma-1 and Dopamine D4 Receptors | Identification of key structural elements for potent sigma-1 modulation and selectivity over D4 receptors. chemrxiv.org |

| Piperidine derivatives | Sigma-1 and Histamine H3 Receptors | The piperidine moiety is a critical structural element for dual H3/σ1 receptor activity. nih.gov |

The C-C chemokine receptor type 5 (CCR5) is a GPCR that is used by the most common strains of HIV-1 to enter host cells. nih.govnih.gov Consequently, CCR5 antagonists can block viral entry and are an important class of anti-HIV drugs. nih.govnih.gov While direct studies on this compound are not prominent in the reviewed literature, research on related piperazine-based compounds provides insights into the potential for such scaffolds to act as CCR5 antagonists.

Studies have led to the discovery of potent piperazine-based CCR5 antagonists that inhibit HIV-1 entry. nih.govnih.gov For example, a series of piperazine (B1678402) derivatives were optimized to enhance their selectivity for CCR5 over other receptors, resulting in compounds with excellent oral bioavailability and potent anti-HIV-1 activity. nih.gov Another study described the development of a piperazine-based CCR5 antagonist, Sch-350634, which is a potent inhibitor of HIV-1 entry and replication. nih.gov These findings suggest that the broader class of cyclic amine derivatives, including piperidines, could be explored for CCR5 ligand activity.

| Compound Class | Target | Key Finding |

| Piperazine-based derivatives | CCR5 | Optimization led to potent and selective CCR5 antagonists with anti-HIV-1 activity. nih.gov |

| Piperazine-based derivatives | CCR5 | Discovery of Sch-350634, a potent inhibitor of HIV-1 entry and replication. nih.gov |

Enzyme Inhibition Studies

Enzymes are critical for various physiological processes, and their inhibition can be a therapeutic strategy for numerous diseases. The inhibitory potential of piperidine derivatives against certain enzymes has been an area of active research.

Farnesyltransferase (FTase) is an enzyme that plays a crucial role in post-translational modification of several proteins, including the Ras protein which is implicated in cancer. nih.govrsc.org Inhibitors of FTase (FTIs) have been investigated as potential anti-cancer agents. nih.govrsc.org

A novel series of piperidine derivatives has been identified as potent inhibitors of farnesyltransferase. nih.gov Starting from a combinatorial library, medicinal chemistry efforts led to the development of a series of FTase inhibitors where the piperidine core played a significant role in their inhibitory activity. nih.gov It was discovered that converting a piperidine-2-one core to a piperidine core resulted in a tenfold increase in potency. nih.gov These compounds were found to inhibit FTase in a manner that is competitive with Ras protein. nih.gov Specifically, the (+)-enantiomers of these potent inhibitors showed strong farnesyltransferase inhibition, with one compound exhibiting an IC50 of 1.9 nM. nih.gov This demonstrates the potential of the piperidine scaffold, as found in this compound, for the development of farnesyltransferase inhibitors.

| Compound Series | Target | Key Findings | IC50 Value |

| Piperidine derivatives | Farnesyltransferase (FTase) | Piperidine core is crucial for activity; Ras-competitive inhibition. nih.gov | (+)-8 enantiomer: 1.9 nM nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). This action increases both the level and duration of acetylcholine's activity at cholinergic synapses. The piperidine moiety is a key structural feature in several known AChE inhibitors. nih.govnih.gov For instance, donepezil (B133215), a piperidine derivative, is a widely used medication for the symptomatic treatment of Alzheimer's disease. nih.gov The therapeutic effect of such inhibitors is based on the premise of enhancing neuron-to-neuron communication by increasing acetylcholine availability at the receptor sites in the brain, which may lead to improvements in cognitive function. nih.gov While specific studies on the AChE inhibitory activity of this compound are not extensively documented in publicly available research, the general class of piperidine derivatives has shown significant potential in this area. nih.govnih.gov

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma. nih.goventokey.com Research has explored various chemical scaffolds for their CA inhibitory potential. For example, two series of 2-benzylpiperazines have been synthesized and evaluated for their ability to inhibit physiologically relevant human CA (hCA) isoforms. nih.gov These compounds, which feature a sulfamoylbenzamide group as a zinc-binding moiety, demonstrated inhibitory activity in the low-to-medium nanomolar range against hCA I, II, and IV. nih.gov The study also highlighted instances of enantioselective interaction with the enzyme. nih.gov Although these compounds are piperazine-based, they share structural similarities with piperidine derivatives and suggest that the broader class of compounds could be explored for CA inhibition.

The following table summarizes the inhibitory activity (Ki) of selected 2-benzylpiperazine (B1268327) derivatives against different human carbonic anhydrase isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |

| Derivative A | 12.5 | 5.8 | 7.4 | >10000 |

| Derivative B | 8.9 | 4.2 | 5.1 | >10000 |

| Derivative C | 15.3 | 6.1 | 8.8 | >10000 |

| Note: Data is illustrative of the types of findings for related benzylpiperazine compounds and does not represent this compound. |

Acetyl CoA Carboxylase (ACC) Inhibition by Related Compounds

Acetyl-CoA carboxylases (ACCs) are enzymes that play a crucial role in the biosynthesis of fatty acids by catalyzing the formation of malonyl-CoA. nih.govnih.gov The inhibition of ACCs is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. nih.govnih.gov Structure-based design and synthesis have led to the discovery of potent ACC inhibitors based on a (4-piperidinyl)-piperazine platform. nih.govnih.gov For example, certain indole (B1671886) derivatives within this class have exhibited potent in vitro inhibitory activity against ACC. nih.gov These compounds are often non-selective inhibitors of the two main isoforms, ACC1 and ACC2. nih.gov

The table below shows the in vitro inhibitory activity of representative (4-piperidinyl)-piperazine derivatives against human ACC1 and ACC2.

| Compound | hACC1 IC50 (nM) | hACC2 IC50 (nM) |

| Indole Derivative 13i | 25 | 29 |

| Indole Derivative 13j | 23 | 25 |

| Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. This data is for related (4-piperidinyl)-piperazine compounds. nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Related Compounds

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are important for regulating blood glucose levels. oatext.comnih.gov Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes. oatext.commdpi.com Various heterocyclic compounds, including those containing piperidine and piperazine scaffolds, have been investigated as DPP-4 inhibitors. nih.govmdpi.com For instance, a 4-benzylpiperidine (B145979) derivative has been studied for its docking affinity and interaction with the DPP-4 active site. oatext.com Furthermore, a series of DPP-4 inhibitors containing sulfonamide-pyrrolidine/piperidine scaffolds have been developed and shown to have inhibitory activity in the nanomolar range, comparable to the reference drug vildagliptin. nih.gov The presence of a nitrile group at the S1 site of the enzyme has been suggested to be important for DPP-4 inhibition in some of these analogs. nih.gov

The following table presents the DPP-4 inhibitory activity of selected piperidine and piperazine derivatives.

| Compound | Structure | DPP-4 IC50 (µM) |

| 4-Benzylpiperidine derivative (1) | 4-Benzylpiperidine core | 1.2 ± 0.04 |

| Phenethyl-piperazine derivative (3) | Phenethyl-piperazine core | 1.2 ± 0.04 |

| 4-Amino-1-benzylpiperidine derivative (4) | 4-Amino-1-benzylpiperidine core | 4 ± 0.08 |

| Note: This data is for related piperidine and piperazine compounds. oatext.com |

Modulation of Ion Channels and Transporters

P-Glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that transports a wide range of substances out of cells. nih.govyoutube.com It plays a significant role in multidrug resistance in cancer and affects the absorption and distribution of many drugs. nih.govyoutube.com The inhibition of P-gp is a strategy to overcome drug resistance and improve the efficacy of various therapeutic agents. nih.gov Piperine (B192125), a natural compound, and its analogs have been investigated for their P-gp inhibitory activity. nih.gov In some studies, the piperidine ring of piperine has been replaced with other moieties to create analogs with potentially enhanced P-gp inhibitory effects. nih.gov While specific data on this compound is limited, a related compound, 4-(2-hydroxybenzylamino)-N-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide, has been predicted to be a P-glycoprotein inhibitor. drugbank.com

Other Receptor Interactions (e.g., NMDA Receptors for Related Compounds)

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that are crucial for synaptic plasticity, learning, and memory. nih.govgoogle.com Overactivation of NMDA receptors is implicated in various neurological disorders. google.com Piperidine derivatives have been identified as antagonists of the NMDA receptor, with some showing selectivity for specific subunits, such as NR2B. nih.govgoogle.comgoogle.com For example, a series of dexoxadrol (B1663360) analogues with modifications at the 4-position of the piperidine ring have been synthesized and evaluated for their NMDA receptor affinity. rsc.org One such analogue, a 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine with a hydroxy group at position 4, was found to be a potent NMDA antagonist with a Ki value of 44 nM. rsc.org

The table below shows the NMDA receptor binding affinity of a selected dexoxadrol analogue.

| Compound | Structure | NMDA Receptor Ki (nM) |

| WMS-2508 | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine with 4-hydroxy | 44 |

| Note: This data is for a related dexoxadrol analogue. rsc.org |

In Vivo Preclinical Evaluation

Extensive literature searches did not yield any specific in vivo preclinical data for the compound this compound regarding its antinociceptive activity or its evaluation in various disease models. The following sections on the antinociceptive activity and evaluation in disease models are therefore based on the activities of other related piperidine derivatives. This information is provided for context on the potential areas of research for piperidine-containing compounds but does not reflect studies conducted on this compound itself.

Antinociceptive Activity

While no direct studies on the antinociceptive properties of this compound were identified, the broader class of piperidine derivatives has been investigated for analgesic effects. For instance, a novel series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides demonstrated potent analgesic activity in rats, as assessed by the tail withdrawal test. nih.gov Some of these compounds were found to be significantly more potent than morphine. nih.gov Another study on natural piperidine alkaloid hydrochlorides isolated from Syphocampylus verticellatus also reported antinociceptive activity. nih.gov These findings suggest that the piperidine scaffold is a promising feature for the development of new analgesics. However, without specific studies, the antinociceptive potential of this compound remains undetermined.

Evaluation in Disease Models (e.g., neurological disorders, infections, cancer, inflammation)

There is a lack of specific in vivo data for this compound in models of neurological disorders, infections, cancer, or inflammation. However, research on other piperidine-containing molecules indicates the potential for this class of compounds across various therapeutic areas.

Neurological Disorders: Derivatives of N-(2-(piperidine-1-yl)ethyl)benzamide have been synthesized and evaluated as potential agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase. nih.gov

Infections: The piperidine ring is a structural component in various pharmaceutical agents, including some with antimicrobial properties. nih.gov For example, 1,4-disubstituted piperidine derivatives have been synthesized and shown to possess antimalarial activity against Plasmodium falciparum. nih.gov

Cancer: The piperidine moiety is present in numerous compounds investigated for their anticancer potential. nih.gov For example, certain N-(piperidine-4-yl)benzamide derivatives have been shown to inhibit the cell cycle in liver cancer cells. nih.gov In both in vitro and in vivo studies, piperine, a naturally occurring piperidine alkaloid, has demonstrated anticancer properties against various cancer cell types, including triple-negative breast cancer. nih.gov

Inflammation: The anti-inflammatory potential of some piperidine derivatives has been explored. For instance, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated anti-inflammatory effects in both acute and chronic inflammation models in rats. nih.gov This compound was effective in reducing carrageenan-induced paw edema and cotton pellet-induced granuloma. nih.gov

It is important to reiterate that the findings mentioned above pertain to other piperidine derivatives and not to this compound. The biological and pharmacological profile of this specific compound can only be established through dedicated preclinical in vivo studies.

Metabolic Pathways and Pharmacokinetic Considerations

In Vitro Metabolism Studies

In vitro metabolism studies are crucial in drug discovery and development to predict a compound's pharmacokinetic properties in vivo. These studies typically use liver microsomes, hepatocytes, or recombinant enzymes to investigate how a compound is broken down.

Metabolite Identification and Profiling Using LC/MS and LC/MS2